molecular formula C18H20ClN3O4S2 B11053694 2-[(2-aminophenyl)sulfanyl]-4-chloro-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide

2-[(2-aminophenyl)sulfanyl]-4-chloro-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11053694
M. Wt: 442.0 g/mol
InChI Key: HVVPGJBZOQULHQ-UHFFFAOYSA-N
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Description

2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes an aminophenyl group, a chlorobenzamide core, and a morpholine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, modulating their activities.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diaminodiphenyl disulfide
  • 2-Aminophenyl disulfide
  • 4-(Morpholine-4-sulfonyl)aniline

Uniqueness

2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442.0 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-4-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H20ClN3O4S2/c1-21-18(23)12-10-17(28(24,25)22-6-8-26-9-7-22)13(19)11-16(12)27-15-5-3-2-4-14(15)20/h2-5,10-11H,6-9,20H2,1H3,(H,21,23)

InChI Key

HVVPGJBZOQULHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1SC2=CC=CC=C2N)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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